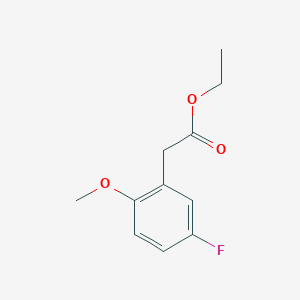![molecular formula C23H18F6N4O3S B1651040 1-[3,5-bis(trifluoromethyl)benzoyl]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide CAS No. 1219184-53-8](/img/structure/B1651040.png)
1-[3,5-bis(trifluoromethyl)benzoyl]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3,5-bis(trifluoromethyl)benzoyl]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups, a thiadiazole ring, and a pyrrolidinecarboxamide moiety
准备方法
The synthesis of 1-[3,5-bis(trifluoromethyl)benzoyl]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide typically involves multiple steps. The starting materials often include 3,5-bis(trifluoromethyl)benzoyl chloride and 5-(3-methoxyphenyl)-1,3,4-thiadiazole. The reaction conditions usually require the presence of a base, such as triethylamine, and an appropriate solvent, like dichloromethane. The reaction proceeds through nucleophilic substitution, where the amine group of the pyrrolidinecarboxamide attacks the carbonyl carbon of the benzoyl chloride, forming the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
1-[3,5-bis(trifluoromethyl)benzoyl]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-[3,5-bis(trifluoromethyl)benzoyl]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings
作用机制
The mechanism of action of 1-[3,5-bis(trifluoromethyl)benzoyl]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved depend on the specific biological context and the molecular targets being studied .
相似化合物的比较
Similar compounds to 1-[3,5-bis(trifluoromethyl)benzoyl]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide include:
3,5-bis(trifluoromethyl)benzoyl chloride: Used as a precursor in the synthesis of various trifluoromethylated compounds.
3,5-bis(trifluoromethyl)benzenesulfonyl chloride: Utilized in the synthesis of sulfonamides and other sulfonyl-containing compounds.
3,5-bis(trifluoromethyl)benzyl bromide: Employed in the synthesis of benzylated derivatives with potential biological activities .
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
1219184-53-8 |
|---|---|
分子式 |
C23H18F6N4O3S |
分子量 |
544.5 |
IUPAC 名称 |
1-[3,5-bis(trifluoromethyl)benzoyl]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H18F6N4O3S/c1-36-16-5-2-4-12(10-16)19-31-32-21(37-19)30-18(34)17-6-3-7-33(17)20(35)13-8-14(22(24,25)26)11-15(9-13)23(27,28)29/h2,4-5,8-11,17H,3,6-7H2,1H3,(H,30,32,34) |
InChI 键 |
JFGFOXKVFFUZMX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)C3CCCN3C(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
规范 SMILES |
COC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)C3CCCN3C(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-{2-(sec-butylamino)-1-[1-(3-methylbutanoyl)-4-piperidyl]-2-oxoethyl}-4-methylbenzamide](/img/structure/B1650957.png)
![2-[1-(2,2-Dimethylpropyl)-3-oxopiperazin-2-yl]-N-[(4-ethylphenyl)methyl]-N-methylacetamide](/img/structure/B1650958.png)


![3-{2-[4-(2,6-Dimethyl-4-pyridinyl)-1-piperazinyl]-2-oxoethyl}-4-(2-fluorobenzyl)-2-piperazinone](/img/structure/B1650962.png)
![2-(ethanesulfonyl)-N-[3-(phenylsulfanyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B1650963.png)
![N-[4-(propan-2-ylsulfamoyl)phenyl]-2-[4-(trifluoromethoxy)anilino]propanamide](/img/structure/B1650964.png)
![3-[[5-(4-Bromophenyl)furan-2-yl]methyl]-5-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1650965.png)
![1-methanesulfonyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]piperidine-2-carboxamide](/img/structure/B1650966.png)
![N~1~-[1-(1-benzoyl-4-piperidyl)-2-oxo-2-(propylamino)ethyl]-3-methylbenzamide](/img/structure/B1650968.png)
![N~1~-(tert-butyl)-4-{2-(isobutylamino)-1-[(4-methoxybenzoyl)amino]-2-oxoethyl}tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B1650969.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-phenyl-2-[(thiophen-2-yl)formamido]propanamide](/img/structure/B1650975.png)


